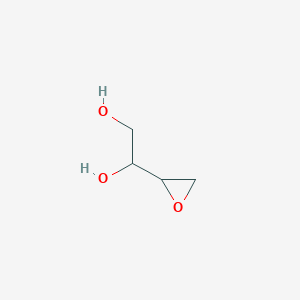

(1,2-ジヒドロキシエチル)オキシラン

説明

“(1,2-Dihydroxyethyl)oxirane”, also known as butadiene diolepoxide or 1,2-dihydroxy-3,4-epoxybutane, belongs to the class of organic compounds known as 1,2-diols . These are polyols containing an alcohol group at two adjacent positions .

Synthesis Analysis

While specific synthesis methods for “(1,2-Dihydroxyethyl)oxirane” were not found, oxiranes and oxetanes are known to be versatile starting materials for a wide variety of ring opening and ring-expansion reactions .

Molecular Structure Analysis

The molecular formula of “(1,2-Dihydroxyethyl)oxirane” is C4H8O3 . The IUPAC name is 1-(oxiran-2-yl)ethane-1,2-diol . The InChI is InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 and the Canonical SMILES is C1C(O1)C(CO)O .

Chemical Reactions Analysis

Oxiranes and oxetanes are not only important heterocycles present in numerous natural products, but are also versatile starting materials for a wide variety of ring opening and ring-expansion reactions .

Physical and Chemical Properties Analysis

The molecular weight of “(1,2-Dihydroxyethyl)oxirane” is 104.10 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass is 104.047344113 g/mol and the Monoisotopic Mass is 104.047344113 g/mol . The Topological Polar Surface Area is 53 Ų .

科学的研究の応用

包接水和物の生成

“(1,2-ジヒドロキシエチル)オキシラン”は、包接水和物の生成に対する影響について研究されてきたオキシラン化合物の1つです . 包接水和物は、水素結合したホスト骨格とゲスト分子からなるホスト-ゲスト包接化合物です . 各化合物を含むCH4水和物の構造と安定性は、高分解能粉末回折、固体状態13C NMR、および相平衡測定を用いて分析されました .

環拡大反応

“(1,2-ジヒドロキシエチル)オキシラン”を含むオキシラン基質は、環拡大反応で使用されてきました . これらの反応は、挿入、カスケード、金属フリー、金属触媒、およびその他の戦略を表す5つのテーマ別のセクションに分けられています .

オキシラン環を持つ生物活性ステロイド

“(1,2-ジヒドロキシエチル)オキシラン”や他のオキシラン化合物は、多くの天然物に見られる重要なヘテロ環です . それらは、さまざまな開環反応や環拡大反応の用途の広い出発物質です .

オキシラン基質のカルボニル化とCO2固定

“(1,2-ジヒドロキシエチル)オキシラン”は、カルボニル化反応で使用できます . これらの反応は、分子へのカルボニル基(CO)の付加を含みます .

包接水和物生成に対する親水性効果

将来の方向性

While specific future directions for “(1,2-Dihydroxyethyl)oxirane” were not found, it’s known that oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years .

作用機序

Target of Action

(1,2-Dihydroxyethyl)oxirane, also known as butadiene diolepoxide or 1,2-dihydroxy-3,4-epoxybutane, belongs to the class of organic compounds known as 1,2-diols . These are polyols containing an alcohol group at two adjacent positions .

Mode of Action

It is known that oxiranes, in general, can undergo a series of reactions, including ring-opening reactions catalyzed by amines . This suggests that (1,2-Dihydroxyethyl)oxirane may interact with its targets through similar mechanisms.

Biochemical Pathways

Oxiranes are known to be involved in various transformations such as oxidations, epoxidations, and c–h hydroxylation . These reactions involve a broad spectrum of substrates such as alcohols, amines, phenols, silanes, phosphines, etc .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic applications .

Action Environment

It is known that environmental factors can significantly impact the response of biological systems to chemical stress . Therefore, it is plausible that such factors could also influence the action of (1,2-Dihydroxyethyl)oxirane.

生化学分析

Biochemical Properties

(1,2-Dihydroxyethyl)oxirane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo biocatalytic hydrolysis using bacterial epoxide hydrolases . This interaction leads to the formation of vicinal diols .

Molecular Mechanism

The molecular mechanism of (1,2-Dihydroxyethyl)oxirane involves its interaction with enzymes like epoxide hydrolases. The compound undergoes biocatalytic hydrolysis, leading to the formation of vicinal diols . This process involves binding interactions with the enzyme, potentially leading to enzyme activation and changes in gene expression.

Metabolic Pathways

(1,2-Dihydroxyethyl)oxirane is involved in metabolic pathways through its interaction with enzymes like epoxide hydrolases . This interaction could potentially affect metabolic flux or metabolite levels.

特性

IUPAC Name |

1-(oxiran-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBIHOANUQUSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030933 | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17177-50-3, 146611-76-9 | |

| Record name | 3,4-Epoxy-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17177-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017177503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1-oxiranyl-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146611769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

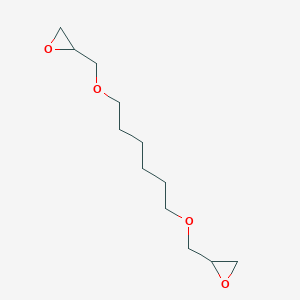

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

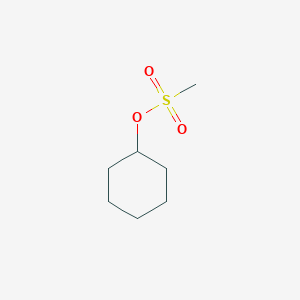

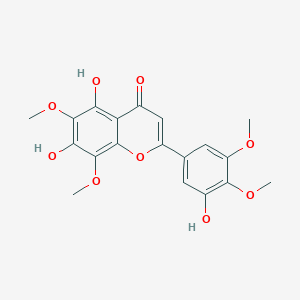

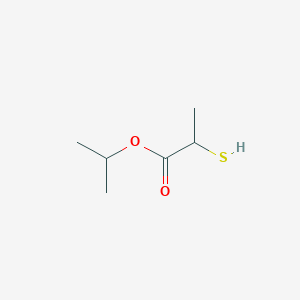

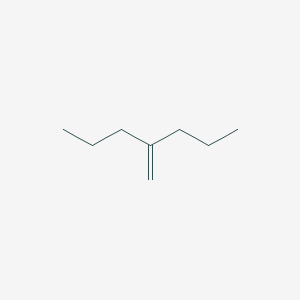

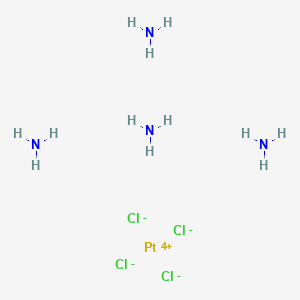

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。